molecular formula C8H13NOSn B14200937 5-(Trimethylstannyl)pyridin-3-ol CAS No. 918631-14-8

5-(Trimethylstannyl)pyridin-3-ol

Cat. No.: B14200937
CAS No.: 918631-14-8
M. Wt: 257.90 g/mol
InChI Key: YWDPPBDBHFJHFG-UHFFFAOYSA-N
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Description

5-(Trimethylstannyl)pyridin-3-ol is a chemical compound that belongs to the class of organotin compounds. It features a pyridine ring substituted with a hydroxyl group at the 3-position and a trimethylstannyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trimethylstannyl)pyridin-3-ol typically involves the stannylation of pyridin-3-ol. One common method is the reaction of pyridin-3-ol with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds .

Chemical Reactions Analysis

Types of Reactions

5-(Trimethylstannyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridin-3-one derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Scientific Research Applications

5-(Trimethylstannyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds and as a reagent in cross-coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of materials with unique properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 5-(Trimethylstannyl)pyridin-3-ol involves its interaction with various molecular targets. The trimethylstannyl group can facilitate the formation of organometallic intermediates, which can then participate in catalytic cycles or react with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trimethylstannyl)pyridin-3-ol is unique due to the specific positioning of the trimethylstannyl and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

5-trimethylstannylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4NO.3CH3.Sn/c7-5-2-1-3-6-4-5;;;;/h2-4,7H;3*1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDPPBDBHFJHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CN=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10845444
Record name 5-(Trimethylstannyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10845444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918631-14-8
Record name 5-(Trimethylstannyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10845444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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